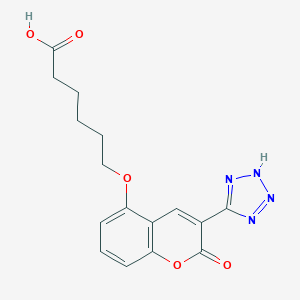
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- is a chemical compound that is widely used in scientific research. It is a derivative of hexanoic acid, which is a fatty acid found in many natural sources. This compound has several applications in the field of biochemistry and pharmacology, and its potential for use in medical research is currently being explored.
Mécanisme D'action
The mechanism of action of hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- is not fully understood. However, it is believed to work by modulating certain signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- has several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of certain diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- in lab experiments is its ability to modulate signaling pathways in the body. This makes it a useful tool for studying the effects of these pathways on various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-. One area of interest is its potential use in the treatment of neurological disorders. Another area of interest is its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential uses in medical research.
In conclusion, hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- is a chemical compound with several applications in scientific research. It has been shown to have neuroprotective and anti-cancer properties, and its potential for use in medical research is currently being explored. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential uses in medical research.
Méthodes De Synthèse
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- can be synthesized using a variety of methods. One common method is through the reaction of hexanoic acid with 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-chloride in the presence of a base such as sodium hydroxide. This reaction produces the desired compound along with hydrochloric acid as a byproduct.
Applications De Recherche Scientifique
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- has several applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
103876-54-6 |
|---|---|
Nom du produit |
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- |
Formule moléculaire |
C16H16N4O5 |
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-5-yl]oxyhexanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-14(22)7-2-1-3-8-24-12-5-4-6-13-10(12)9-11(16(23)25-13)15-17-19-20-18-15/h4-6,9H,1-3,7-8H2,(H,21,22)(H,17,18,19,20) |
Clé InChI |
BBVFZIRSDSZYND-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C(=O)O2)C3=NNN=N3)C(=C1)OCCCCCC(=O)O |
SMILES canonique |
C1=CC2=C(C=C(C(=O)O2)C3=NNN=N3)C(=C1)OCCCCCC(=O)O |
Autres numéros CAS |
103876-54-6 |
Synonymes |
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy )- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



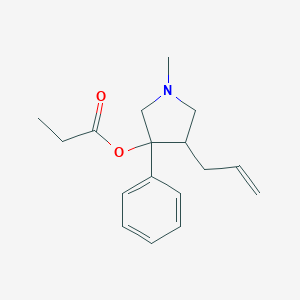
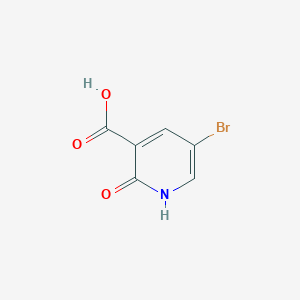
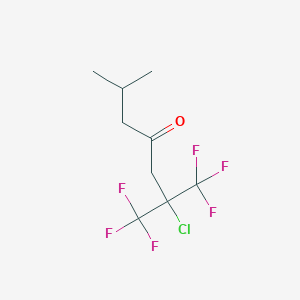
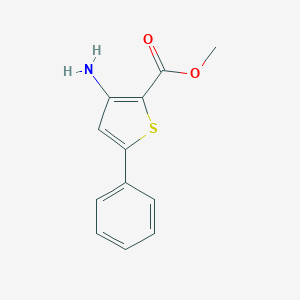
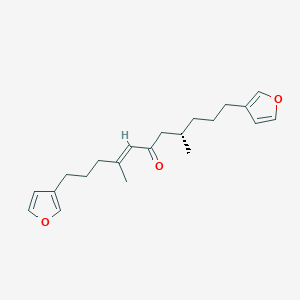

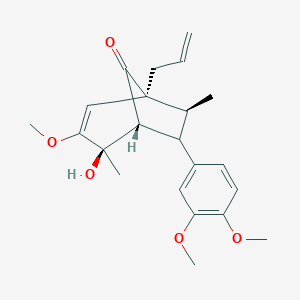
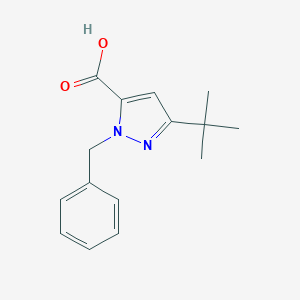
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
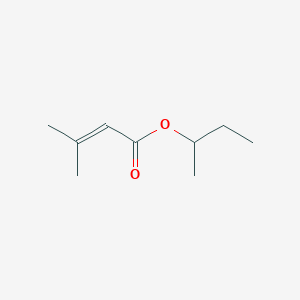
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)
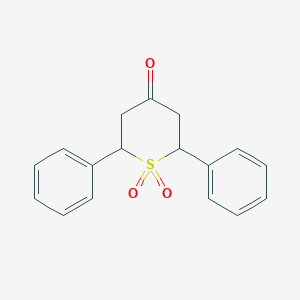
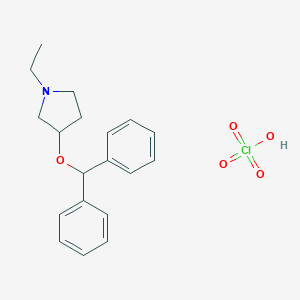
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)